1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
Description
1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a synthetic organic compound featuring a naphthyl ester core substituted with a carbohydrazonoyl group linked to a 3-bromobenzoyl moiety and a 3,4-dimethoxybenzoate ester. This structure combines aromatic, electron-withdrawing (bromine), and electron-donating (methoxy) groups, making it a candidate for studying structure-activity relationships in medicinal chemistry or materials science.
Properties
CAS No. |
767332-57-0 |
|---|---|
Molecular Formula |
C27H21BrN2O5 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[1-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-24-13-11-19(15-25(24)34-2)27(32)35-23-12-10-17-6-3-4-9-21(17)22(23)16-29-30-26(31)18-7-5-8-20(28)14-18/h3-16H,1-2H3,(H,30,31)/b29-16+ |
InChI Key |
NSTCGNQNFXMVRA-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=CC=C4)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the bromobenzoyl derivative, followed by the introduction of the carbohydrazonoyl group. The naphthyl and dimethoxybenzoate groups are then incorporated through subsequent reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acyl Hydrazone Moiety
The target compound’s uniqueness lies in its 3-bromobenzoyl substituent. Analogous compounds with modified acyl groups exhibit distinct physicochemical and biological behaviors:
Key Observations :
- Electron-withdrawing vs.
Functional Group Impact on Crystallography and Stability
- X-ray crystallography : While the target compound lacks published crystallographic data, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of N,O-bidentate directing groups in stabilizing metal complexes. The 3-bromobenzoyl group could similarly act as a ligand in coordination chemistry .
- Thermal stability : Methoxy groups in 3,4-dimethoxybenzoate esters generally enhance thermal stability (decomposition >250°C), as seen in related compounds .
Data Gaps and Research Needs
- Experimental validation : Predicted properties (e.g., CCS values in ) require empirical confirmation via techniques like mass spectrometry or HPLC.
- Biological screening: No studies on cytotoxicity, antimicrobial activity, or pharmacokinetics are available for the target compound or its analogs.
- Crystallography : Structural elucidation via SHELX-based methods (as in ) is critical for understanding conformation-dependent properties .
Biological Activity
Chemical Structure
1-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic molecule characterized by:
- A bromobenzoyl moiety, which may contribute to its biological activity.
- A carbohydrazonoyl group that often enhances the reactivity and potential therapeutic effects.
- A naphthyl ring structure, known for its involvement in various biological interactions.
- Dimethoxybenzoate functionalities that may influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a substantial size and complexity, which often correlates with diverse biological activities.
Anticancer Properties
Compounds with similar structures have been studied for their anticancer properties. For instance, hydrazone derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of bromine in the structure may enhance cytotoxicity against specific cancer cell lines due to its electrophilic nature.
Antimicrobial Activity
Hydrazones are also noted for their antimicrobial properties. The interaction of the bromobenzoyl group with microbial membranes can disrupt cellular integrity, leading to cell death. Studies have reported that compounds with similar functionalities exhibit significant activity against bacteria and fungi, suggesting that our compound might possess similar properties.
Enzyme Inhibition
The structural features of this compound suggest potential enzyme inhibition capabilities. Many hydrazone derivatives act as inhibitors of enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive. For example, inhibition of proteases or kinases has been linked to therapeutic effects in various conditions.
Case Studies
- Anticancer Activity : In studies involving hydrazone derivatives, compounds demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). This suggests that modifications to the hydrazone moiety can enhance potency.
- Antimicrobial Efficacy : A series of benzoyl hydrazones exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Data Table
| Activity Type | Mechanism | Example Compounds | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Apoptosis induction | Hydrazone derivatives | 5-20 µM |
| Antimicrobial | Membrane disruption | Benzoyl hydrazones | 0.5-32 µg/mL |
| Enzyme inhibition | Competitive inhibition | Various hydrazone derivatives | Varies by target enzyme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
